molecular formula C11H15BFNO3 B1520549 (5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid CAS No. 874289-51-7

(5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid

Cat. No.: B1520549
CAS No.: 874289-51-7
M. Wt: 239.05 g/mol
InChI Key: KKSGPXWRHLBCCW-UHFFFAOYSA-N
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Description

(5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid is a boronic acid derivative characterized by the presence of a fluorine atom and a tert-butylcarbamoyl group on the phenyl ring. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Synthetic Routes and Reaction Conditions:

  • Boronic Acid Synthesis: The compound can be synthesized through the reaction of 2-fluorobenzaldehyde with tert-butylcarbamate in the presence of a boronic acid derivative under mild conditions.

  • Industrial Production Methods: Large-scale production typically involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Types of Reactions:

  • Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

  • Reduction: Reduction reactions can be performed to convert the boronic acid to its corresponding boronic ester or borane derivative.

  • Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.

  • Reduction: Reducing agents such as sodium borohydride are often used.

  • Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.

Major Products Formed:

  • Boronic esters and borates from oxidation reactions.

  • Boronic esters and boranes from reduction reactions.

  • Substituted phenyl derivatives from nucleophilic substitution reactions.

Scientific Research Applications

(5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid has several applications in scientific research:

  • Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

  • Biology: The compound can be used as a fluorescent probe in biological imaging due to its boronic acid moiety.

  • Industry: It is used in the production of advanced materials and polymers.

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation .

Mechanism of Action

The compound exerts its effects through its boronic acid group, which can form reversible covalent bonds with diols and other hydroxyl-containing molecules. This property allows it to interact with various biological targets and pathways, making it useful in drug design and other applications.

Comparison with Similar Compounds

  • Phenylboronic acid

  • 2-Fluorophenylboronic acid

  • tert-Butylcarbamate derivatives

Uniqueness: (5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid is unique due to the combination of the fluorine atom and the tert-butylcarbamoyl group, which enhances its reactivity and specificity compared to similar compounds.

This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.

Properties

IUPAC Name

[5-(tert-butylcarbamoyl)-2-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BFNO3/c1-11(2,3)14-10(15)7-4-5-9(13)8(6-7)12(16)17/h4-6,16-17H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKSGPXWRHLBCCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(=O)NC(C)(C)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10660199
Record name [5-(tert-Butylcarbamoyl)-2-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874289-51-7
Record name [5-(tert-Butylcarbamoyl)-2-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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